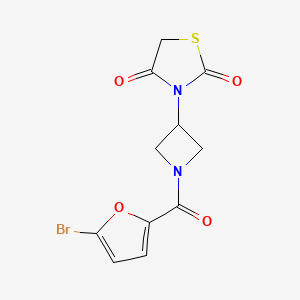

3-(1-(5-溴呋喃-2-羰基)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a novel chemical compound. It is a heterocyclic compound containing nitrogen and sulfur, especially those in the thiazole family . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .

Synthesis Analysis

Thiazolidin-2,4-dione derivatives are synthesized using various methods . Deep eutectic solvents have been used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .Molecular Structure Analysis

The molecular formula of the compound is C11H9BrN2O4S and it has a molecular weight of 345.17.Chemical Reactions Analysis

Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H9BrN2O4S and a molecular weight of 345.17.科学研究应用

抗菌和抗真菌活性

- 具有与本化合物相同的结构基序的吡唑并噻唑基烷氧基-1H-异吲哚-1,3(2H)-二酮衍生物的合成对多种菌株(例如枯草芽孢杆菌、肺炎克雷伯菌、铜绿假单胞菌和金黄色葡萄球菌)表现出显着的抗菌活性,以及对烟曲霉和白色念珠菌的抗真菌活性 (Jat、Salvi、Talesara 和 Joshi,2006 年)。这表明噻唑烷-二酮衍生物具有广泛的抗菌用途。

- 另一项研究合成了 5-(4-甲基-苄叉)-噻唑烷-2,4-二酮,对多种癌细胞系表现出有效的抗增殖活性,暗示了这些化合物显着的抗菌潜力 (Chandrappa 等人,2008 年)。

抗癌活性

- 噻唑烷-2,4-二酮衍生物已被发现对人癌细胞系具有抗增殖活性。具体来说,新型 5-(4-甲基-苄叉)-噻唑烷-2,4-二酮因其对癌细胞系的细胞抗增殖活性而受到评估,揭示了对 HeLa、HT-29、MCF-7 和 HepG-2 细胞等癌细胞系具有有效功效的化合物。这强调了噻唑烷-二酮骨架在抗癌剂开发中的重要性 (Chandrappa 等人,2008 年)。

- 一项涉及 3-(取代芳基/烷基)-5-((E)-4-((E)-(取代芳基/烷基)甲基)苄叉)噻唑烷-2,4-二酮分子的设计、ADME 研究和分子对接分析的研究突出了它们作为抗菌剂和抗增殖剂的潜力。评估了这些化合物与靶蛋白中关键氨基酸的相互作用,表明它们在抗癌和抗菌治疗中的适用性 (Kumar 等人,2022 年)。

作用机制

Target of Action

Thiazolidinediones are known to target the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of various genes .

Mode of Action

When a thiazolidinedione compound binds to PPAR-γ, it activates the receptor, which then regulates gene transcription. This can lead to various cellular responses, depending on the specific genes involved .

Biochemical Pathways

The activation of PPAR-γ can affect multiple biochemical pathways. For instance, it can influence the transcription of genes involved in glucose metabolism, lipid metabolism, and inflammation .

Pharmacokinetics

The pharmacokinetics of thiazolidinediones can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure .

Result of Action

The cellular effects of thiazolidinediones can include increased insulin sensitivity, decreased inflammation, and changes in lipid metabolism .

Action Environment

The action, efficacy, and stability of thiazolidinediones can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, and genetic factors .

未来方向

The compound and its derivatives have generated special interest due to their synthetic chemistry, which is attributable to their existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities . This suggests potential future directions in the development and application of this compound and its derivatives.

属性

IUPAC Name |

3-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4S/c12-8-2-1-7(18-8)10(16)13-3-6(4-13)14-9(15)5-19-11(14)17/h1-2,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFWITFCKIRCMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)

![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)

![N4-(3-chlorophenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613132.png)